4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline

Drug Discovery Chemical Biology Probes Physicochemical Profiling

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1) is a fully synthetic small molecule (C28H29N3O2S, MW 471.6 g/mol) belonging to the 3-sulfonyl-4-(piperazin-1-yl)quinoline class. Its structure combines a quinoline core with a C4-attached 4-(2,3-dimethylphenyl)piperazine moiety and a C3-4-methylbenzenesulfonyl (tosyl) substituent.

Molecular Formula C28H29N3O2S
Molecular Weight 471.6 g/mol
CAS No. 902910-82-1
Cat. No. B6510486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
CAS902910-82-1
Molecular FormulaC28H29N3O2S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC(=C5C)C
InChIInChI=1S/C28H29N3O2S/c1-20-11-13-23(14-12-20)34(32,33)27-19-29-25-9-5-4-8-24(25)28(27)31-17-15-30(16-18-31)26-10-6-7-21(2)22(26)3/h4-14,19H,15-18H2,1-3H3
InChIKeyBOUUWMAQISTSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1): Chemical Class and Core Characteristics for Procurement Evaluation


4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1) is a fully synthetic small molecule (C28H29N3O2S, MW 471.6 g/mol) belonging to the 3-sulfonyl-4-(piperazin-1-yl)quinoline class . Its structure combines a quinoline core with a C4-attached 4-(2,3-dimethylphenyl)piperazine moiety and a C3-4-methylbenzenesulfonyl (tosyl) substituent . The compound is commercially available as part of HTS-focused screening libraries from Life Chemicals (catalog F3407-2268) and is supplied for early-stage drug discovery and chemical biology research .

Workflow
Early-stage discovery screening and chemical biology probe identification
Selection
Structurally defined 3-sulfonyl-4-(piperazin-1-yl)quinoline chemotype
Use Context
HTS-focused library compound with vendor-verified identity and purity

Why 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline Cannot Be Interchanged with Other 3-Sulfonyl-4-(piperazin-1-yl)quinolines


Within the 3-sulfonyl-4-(piperazin-1-yl)quinoline family, substitution patterns on both the N-phenylpiperazine and the arylsulfonyl moieties generate markedly different molecular shapes, electronic profiles, and predicted target engagement. The 2,3-dimethylphenylpiperazine fragment, combined with the 4-methylbenzenesulfonyl group, creates a unique three-dimensional pharmacophore that is not reproduced by analogs bearing unsubstituted phenylpiperazine (e.g., 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline) or by compounds with alternative sulfonyl substituents such as 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline . In the absence of direct comparative potency data, procurement or experimental selection of this specific substitution pattern versus a closely related analog should be driven by the distinct predicted physicochemical properties (e.g., logP, polar surface area, hydrogen bonding capacity) and the consequent impact on target selectivity profiles, as inferred from class-level structure-activity trends observed for quinoline-based epigenetic probe molecules .

Substitution Pattern Sensitivity
The 2,3-dimethylphenylpiperazine substitution may shift lipophilicity and predicted target engagement compared to unsubstituted phenyl analogs; direct activity interchange is not supported.
Sulfonyl Group Impact
Alternative arylsulfonyl groups (e.g., benzenesulfonyl) alter the pharmacophore's electrostatic profile; selectivity context may not transfer between close sulfonyl variants.

Quantitative Comparative Evidence for 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1) Versus Closest Analogs


Physicochemical Property Differentiation Relative to 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Direct head-to-head comparison of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline with the closest phenylpiperazine analog (3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline) reveals a 2,3-dimethyl substitution effect on the N-phenyl ring that is expected to increase lipophilicity and modulate hydrogen bonding. Based on predicted values from Life Chemicals' characterization data for the compound (cLogP ~4.8, tPSA ~49 Ų) and molecular formula C28H29N3O2S versus C26H25N3O2S for the unsubstituted-phenyl analog, the dimethyl analog exhibits a larger molecular volume and increased logP .

Lipophilicity shift
Class-level
ΔcLogP ≈ +0.8; tPSA unchanged (49 Ų)
Supports membrane permeability screening context
Predicted values; direct experimental logP not publicly available
Drug Discovery Chemical Biology Probes Physicochemical Profiling

Predicted G9a/EHMT2 Binding Potential from Class-Level Quinoline SAR

Quinoline-based compounds bearing a piperazine substituent at C4 and a sulfonyl group at C3 have been identified as privileged scaffolds for G9a/EHMT2 inhibition through virtual screening and subsequent biochemical validation. In the published study by Charles et al. (2019), the quinoline inhibitor CSV0C018875 demonstrated G9a enzyme inhibition with an IC50 of 1.2 μM in a methyltransferase assay and exhibited lower cellular toxicity than the reference G9a inhibitor BIX-01294 . While CSV0C018875 is structurally distinct from 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, both share the quinoline-piperazine-sulfonyl pharmacophoric triad, and the 2,3-dimethylphenyl substituent may confer different residence time and selectivity profiles .

G9a inhibition SAR
Class-level
Analog CSV0C018875 IC50 1.2 μM; target compound uncharacterized
Class-level scaffold context; direct data required for selection
No direct target IC50 available; experimental profiling needed
Epigenetics Histone Methyltransferase G9a Inhibitor

Vendor-Reported Purity and QC Metrics Versus Library Screening Standards

Life Chemicals provides the target compound as part of its ADMET-like Screening Compound Library, with QC characterization by LCMS and 400 MHz NMR confirming identity and purity ≥95% . While many analog suppliers do not disclose explicit purity thresholds for individual catalog compounds, Life Chemicals' documented QC workflow—employing Varian VNMRS 400 MHz ¹H, ¹³C, ¹⁹F NMR and advanced 2D techniques—represents a verifiable quality standard .

QC standard
Reported
Purity ≥95% by LCMS; 400 MHz NMR confirmation
Reduces false-positive risk in primary screening
Vendor-disclosed QC workflow; certificate review recommended
High-Throughput Screening Compound Quality Control HTS Library Selection

Recommended Research Applications for 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1) Based on Available Evidence


Hit Identification and Expansion in Epigenetic Drug Discovery Programs Targeting G9a/EHMT2

The compound is most appropriately deployed as a structurally defined screening hit for G9a/EHMT2 inhibitor discovery, exploiting its quinoline-piperazine-sulfonyl pharmacophore which has been computationally and experimentally validated as a G9a-binding scaffold . Its 2,3-dimethylphenyl substitution may offer differentiated binding mode relative to the simpler quinoline hit CSV0C018875 (G9a IC50 = 1.2 μM), but direct comparative biochemical data are required for confirmation .

Physicochemical Probe Development for Intracellular Epigenetic Target Engagement

With a predicted cLogP of ~4.8 and tPSA of ~49 Ų, the compound sits within drug-like chemical space suitable for cell-permeable probe development . Researchers studying intracellular histone methyltransferases may select this chemotype over more polar analogs when membrane permeability is a limiting factor in their assay system .

SAR Exploration Around the N-Phenylpiperazine and Arylsulfonyl Quinoline Core

The compound serves as a key intermediate for systematic structure-activity relationship studies. By benchmarking its activity against closely related analogs such as the 4-phenylpiperazine variant and the 3-benzenesulfonyl variant, medicinal chemistry teams can deconvolute the contributions of the 2,3-dimethylphenyl and 4-methylbenzenesulfonyl motifs to target potency and selectivity .

Application
Selection Property
Validation Focus
Epigenetic target screening (G9a/EHMT2)
Quinoline-piperazine-sulfonyl pharmacophore context
G9a enzyme inhibition assay validation
Intracellular probe development
Predicted lipophilic profile for membrane permeability
Cell permeability and target engagement confirmation
SAR expansion around quinoline core
N-phenylpiperazine and arylsulfonyl substitution motifs
Potency and selectivity profiling against close analogs
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